molecular formula C14H20O6 B8209526 colletodiol

colletodiol

Cat. No.: B8209526
M. Wt: 284.30 g/mol
InChI Key: SHQHOHRUGBYJBS-XPUKZZKXSA-N
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Description

The compound colletodiol is a complex organic molecule characterized by multiple hydroxyl groups and a dioxacyclotetradeca-diene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of colletodiol typically involves multi-step organic reactions. These steps may include:

    Formation of the dioxacyclotetradeca-diene ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of hydroxyl groups: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

    Stereochemical control: Use of chiral catalysts or auxiliaries to ensure the correct stereochemistry at each chiral center.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

colletodiol: can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Tosyl chloride for converting hydroxyl groups to tosylates, followed by nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction may produce diols.

Scientific Research Applications

colletodiol: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which colletodiol exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, leading to changes in cell signaling.

    Pathways: Modulation of biochemical pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3R,8R,12S,13R,18Z,20Z,24R,25S,26S)-12-hydroxy-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08]
  • Methyl (Z)-2-(3-ethenyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl)-3-methoxyprop-2-enoate

Uniqueness

colletodiol: is unique due to its specific stereochemistry and the presence of multiple functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(3Z,6R,9Z,11R,12R,14R)-11,12-dihydroxy-6,14-dimethyl-1,7-dioxacyclotetradeca-3,9-diene-2,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O6/c1-9-4-3-5-13(17)20-10(2)8-12(16)11(15)6-7-14(18)19-9/h3,5-7,9-12,15-16H,4,8H2,1-2H3/b5-3-,7-6-/t9-,10-,11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQHOHRUGBYJBS-XPUKZZKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC(=O)OC(CC(C(C=CC(=O)O1)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C=C\C(=O)O[C@@H](C[C@H]([C@@H](/C=C\C(=O)O1)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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